Anticancer Agents:* Derivatives of 2-(4-ethylpiperazin-1-yl)aniline are explored as potential anticancer agents by inhibiting key enzymes involved in cancer progression. []* Some derivatives showed promising activity in inhibiting tumor growth in various models. [] * Research on CB1954, a prodrug activated by nitric oxide synthases, showcases the potential of this class of compounds in cancer therapy. []
Antimicrobial Agents:* Synthesized triazole derivatives incorporating the 2-(4-ethylpiperazin-1-yl)aniline moiety exhibited moderate to good antimicrobial activity against bacterial and fungal strains. []
HIV-1 Attachment Inhibitors:* Research highlights the use of 2-(4-ethylpiperazin-1-yl)aniline as a starting point for developing potent HIV-1 attachment inhibitors, leading to the identification of clinical candidates like BMS-488043. []
Dopamine Receptor Ligands:* Several derivatives demonstrated high affinity and selectivity for dopamine D4 receptors, with potential applications in treating conditions like erectile dysfunction. []
Histamine H3 Receptor Antagonists:* Exploration of 2-(4-alkylpiperazin-1-yl)quinolines, structurally related to 2-(4-ethylpiperazin-1-yl)aniline, led to the identification of potent and selective histamine H3 receptor antagonists. []
Melanin-Concentrating Hormone Receptor 1 Antagonists:* Modifications of 2-(4-ethylpiperazin-1-yl)aniline resulted in the discovery of orally active MCHr1 antagonists, potentially useful for treating obesity. []
c-MET Protein Kinase Inhibitors:* Structure-based drug design using 2-(4-ethylpiperazin-1-yl)aniline as a starting point led to the development of potent and selective c-MET inhibitors, with potential in treating various cancers. []
Glucokinase Activators:* Research led to the development of a hepatoselective glucokinase activator, (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, as a clinical candidate for treating type 2 diabetes with reduced hypoglycemia risk. []
Dipeptidyl Peptidase IV Inhibitors:* Optimization efforts resulted in the identification of a potent and selective DPP-4 inhibitor, (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide, for treating type 2 diabetes. []
CB2 Cannabinoid Ligands:* Several analogues exhibited high affinity for cannabinoid CB2 receptors and agonist activity in an in vitro model. []
Anticancer Prodrug Activators:* Studies investigated the ability of nitric oxide synthases to activate the antitumor prodrug CB1954, highlighting the potential of targeting specific enzymes for cancer therapy. []
α1-Adrenoceptor Antagonists: * Research on 2,4-diamino-6,7-dimethoxyquinazolines, structurally related to derivatives of 2-(4-ethylpiperazin-1-yl)aniline, led to the development of doxazosin, an α1-adrenoceptor antagonist used to treat hypertension. []
Urotensin-II Receptor Antagonists:* Studies on palosuran, a urotensin-II receptor antagonist, revealed the role of endogenous U-II in renal ischemia and highlighted the potential of this class of compounds for treating renal diseases. []
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7